REACTION_CXSMILES
|
[F:1][C:2]1[C:7](I)=[CH:6][CH:5]=[CH:4][N:3]=1.[Li+].CC([N-][CH:14]([CH3:16])C)C.ClCCC[I:21].[CH2:22]([Cl:24])Cl>CCCCCCC.C1COCC1.C1COCC1>[Cl:24][CH2:22][CH2:14][CH2:16][C:7]1[C:2]([F:1])=[N:3][CH:4]=[CH:5][C:6]=1[I:21] |f:1.2,5.6|
|
Name
|
|
Quantity
|
186 mg
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1I
|
Name
|
|
Quantity
|
500 μL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
heptane THF
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC.C1CCOC1
|
Name
|
|
Quantity
|
4171 μL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
512 mg
|
Type
|
reactant
|
Smiles
|
ClCCCI
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 30 min at −78° C.
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Type
|
CUSTOM
|
Details
|
Light yellow liquid/solid mixture was collected
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClCCCC=1C(=NC=CC1I)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |